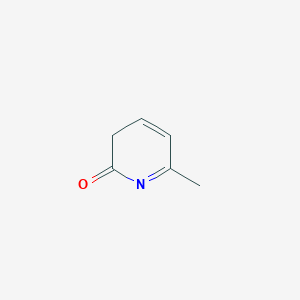
6-Methylpyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylpyridin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-aminopyridine with an appropriate oxidizing agent. For example, the oxidation of 6-methyl-2-aminopyridine using hydrogen peroxide in the presence of a catalyst can yield 6-methyl-2-pyridone . Another method involves the cyclization of 2-acetylpyridine with hydroxylamine, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-methyl-2-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 6-Methyl-2-pyridone N-oxide.
Reduction: 6-Methyl-2-pyridinemethanol.
Substitution: Various substituted pyridones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methylpyridin-2(3H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-methylpyridin-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-methylpyridine: Similar structure but with a hydroxyl group instead of a keto group.
6-Methyl-2-pyridinemethanol: The reduced form of 6-methyl-2-pyridone.
2-Methylpyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
Uniqueness
6-Methylpyridin-2(3H)-one is unique due to its keto group, which imparts distinct reactivity and allows it to participate in a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
832129-54-1 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-3H,4H2,1H3 |
Clé InChI |
YQDSOMNGEOIBBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


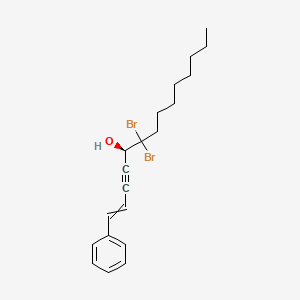
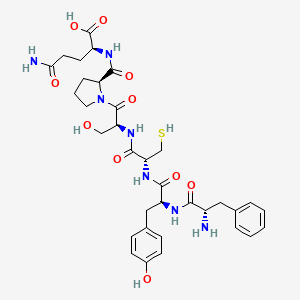
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
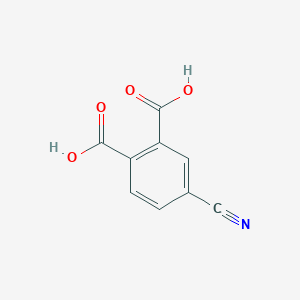
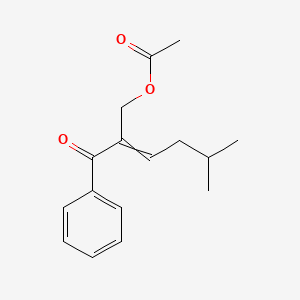
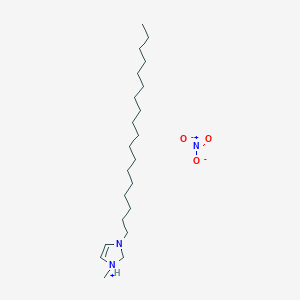
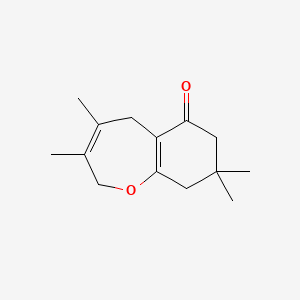
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
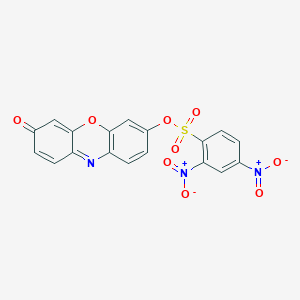
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
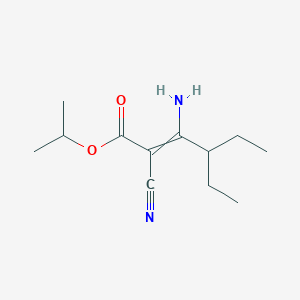
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
